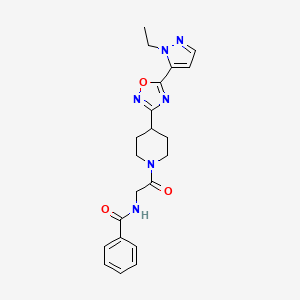

N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide

Description

N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound characterized by the presence of multiple heterocyclic rings and functional groups

Properties

IUPAC Name |

N-[2-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3/c1-2-27-17(8-11-23-27)21-24-19(25-30-21)15-9-12-26(13-10-15)18(28)14-22-20(29)16-6-4-3-5-7-16/h3-8,11,15H,2,9-10,12-14H2,1H3,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPIPNDMBKLKGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CNC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide typically involves multi-step organic synthesis techniques. A common synthetic route includes:

Formation of 1-ethyl-1H-pyrazole: Starting with the cyclization of suitable hydrazine derivatives.

1,2,4-oxadiazole Ring Construction: Through a series of cyclization and oxidation reactions.

Piperidine Substitution: Using nucleophilic substitution reactions.

Final Amide Formation: By reacting with benzoyl chloride or a similar benzoylating agent.

Industrial Production Methods

For industrial production, the synthesis might be streamlined to enhance yield and purity. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production. Catalysts and automated reaction systems are often employed to increase efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide undergoes various types of chemical reactions:

Oxidation: Typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Commonly with reducing agents like lithium aluminium hydride or sodium borohydride.

Substitution: Halogenation, alkylation, and acylation reactions can introduce or modify functional groups on the benzamide moiety.

Common Reagents and Conditions

The compound reacts under both mild and stringent conditions depending on the desired transformation. Solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide are frequently used. Catalysts, when required, range from metal catalysts like palladium or platinum to organic catalysts.

Major Products Formed

The products formed from these reactions are often intermediates for further synthetic applications or derivatives used in various scientific investigations.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide is explored for its potential as a pharmacophore, aiding in the design of new therapeutic agents due to its structural similarity to bioactive molecules.

Medicine

In the medical field, research into this compound focuses on its potential therapeutic properties. It is investigated for anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

Industrially, it finds use in the development of new materials, such as polymers and dyes, where its stability and reactivity are advantageous.

Mechanism of Action

N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide exerts its effects by interacting with various molecular targets. It can bind to enzymes, altering their activity or inhibiting them, and can also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

When compared to similar compounds, such as benzamides with simpler structures, N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide stands out due to its additional heterocyclic rings and functional groups. This complexity enhances its reactivity and potential utility in diverse applications. Similar compounds include:

1H-benzimidazole derivatives

1,2,3-triazole derivatives

1,4-diazepane derivatives

Their simpler structures make them easier to synthesize but may limit their versatility compared to this compound.

Biological Activity

N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a pyrazole moiety linked to an oxadiazole and a piperidine ring. This structural diversity is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N6O3 |

| Molecular Weight | 396.45 g/mol |

| CAS Number | 1856026-37-3 |

| Log P (octanol-water partition) | -1.04 |

| Solubility | High (in DMSO) |

Research indicates that compounds containing the 1,2,4-oxadiazole and pyrazole moieties exhibit various biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have indicated that derivatives with similar structures can induce apoptosis in cancer cells by activating p53 pathways and increasing caspase activity .

- Antitubercular Activity : Similar compounds have been evaluated for their efficacy against Mycobacterium tuberculosis. For instance, certain derivatives demonstrated significant inhibitory concentrations (IC50 values) against this pathogen, suggesting potential for further development as anti-tuberculosis agents .

1. Anticancer Activity

In vitro studies on derivatives of 1,2,4-oxadiazoles revealed that they can selectively target cancer cells while sparing normal cells. For example, one study reported IC50 values as low as 0.65 µM against MCF-7 breast cancer cells . The mechanism was attributed to cell cycle arrest at the G0-G1 phase, indicating that these compounds disrupt the normal cell cycle progression.

2. Antitubercular Activity

Another study focused on the synthesis of benzamide derivatives similar to this compound. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra . These findings highlight the potential of such compounds in treating tuberculosis.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of oxadiazole-based compounds:

- Hydrophobic Interactions : Molecular docking studies have shown strong hydrophobic interactions between the aromatic rings of oxadiazole derivatives and target proteins, which is crucial for binding affinity and specificity .

- Selectivity : Certain derivatives demonstrated selective inhibition against specific carbonic anhydrases associated with cancer progression, indicating their potential as therapeutic agents with minimal side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.